(S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid
Description
Structural Overview and Classification
(2S)-2-(bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid represents a complex multifunctional organic compound characterized by a diverse array of chemical features that define its unique molecular identity. The compound belongs to the broader class of halogenated carboxylic acids, specifically incorporating both bromine and chlorine substituents within its molecular framework. The molecular formula C15H20BrClO4 reflects the compound's composition, featuring fifteen carbon atoms, twenty hydrogen atoms, one bromine atom, one chlorine atom, and four oxygen atoms.
The structural architecture of this compound encompasses several distinct functional domains that contribute to its overall chemical properties. The octanoic acid backbone provides the fundamental carbon chain structure, while the phenoxy moiety introduces aromatic character through the presence of a chlorinated benzene ring. The bromomethyl group serves as a significant structural feature, introducing additional reactivity potential through the presence of the carbon-bromine bond. The hydroxyl group positioned at the second carbon atom creates a tertiary alcohol center, significantly influencing the compound's chemical behavior and physical properties.
| Structural Component | Chemical Feature | Molecular Contribution |
|---|---|---|
| Octanoic acid backbone | Eight-carbon carboxylic acid chain | Primary structural framework |
| Bromomethyl group | Carbon-bromine bond at position 2 | Enhanced reactivity center |
| Hydroxyl group | Tertiary alcohol at position 2 | Polar functional group |
| Chlorophenoxy moiety | 4-chlorinated benzene ring with ether linkage | Aromatic character and lipophilicity |
The compound's classification extends beyond simple organic acids to encompass multiple chemical categories. As a derivative of octanoic acid, it shares structural similarities with medium-chain fatty acids, though the extensive functionalization distinguishes it from natural fatty acid compounds. The presence of halogen substituents places it within the category of organohalogen compounds, while the phenoxy group associates it with aromatic ether derivatives. This multifaceted classification reflects the compound's complex chemical nature and diverse potential applications in specialized research contexts.
Historical Context and Discovery
The development of (2S)-2-(bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid emerges from the broader historical context of synthetic organic chemistry and the systematic exploration of halogenated carboxylic acid derivatives. While specific historical details regarding the initial synthesis and discovery of this particular compound are not extensively documented in readily available literature, its development likely represents part of the ongoing research efforts in medicinal chemistry and chemical biology that have characterized recent decades of scientific advancement.
The compound's structural features suggest its design may have been influenced by research into phenoxy herbicides and related chemical families that gained prominence in agricultural chemistry during the mid-twentieth century. The phenoxyacetic acid derivatives, including compounds such as 2,4-dichlorophenoxyacetic acid and related structures, established important precedents for the incorporation of chlorinated aromatic systems into carboxylic acid frameworks. These earlier developments in phenoxy chemistry likely provided foundational knowledge that informed the later synthesis of more complex derivatives such as the compound under examination.
The stereochemical control evident in the (2S)-configuration suggests that this compound was developed during the era of modern synthetic organic chemistry when enantioselective synthesis methods became increasingly sophisticated. The ability to control stereochemistry with high precision represents a significant advancement in synthetic methodology that has enabled the preparation of complex chiral molecules for specialized applications. This historical progression reflects the evolution of synthetic chemistry from simple functional group transformations to sophisticated stereocontrolled synthesis.
Nomenclature Systems and Identifiers
The systematic nomenclature of (2S)-2-(bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds with multiple functional groups and stereochemical elements. The complete systematic name incorporates several key components that precisely describe the compound's molecular structure and stereochemical configuration.
Properties
IUPAC Name |
(2S)-2-(bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrClO4/c16-11-15(20,14(18)19)9-3-1-2-4-10-21-13-7-5-12(17)6-8-13/h5-8,20H,1-4,9-11H2,(H,18,19)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOYOYYLEZEUMR-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCC(CBr)(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OCCCCCC[C@@](CBr)(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652494 | |
| Record name | (2S)-2-(Bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467235-27-4 | |
| Record name | (2S)-2-(Bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467235-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Malonate-Based Alkylation and Decarboxylation
Adapted from ethyl 8-bromooctanoate synthesis, this three-step approach involves:
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Substitution reaction : Diethyl malonate reacts with 1,6-dibromohexane under basic conditions (e.g., sodium ethoxide) to form diethyl 2-(6-bromohexyl)malonate.
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Hydrolysis and decarboxylation : Basic hydrolysis yields 2-(6-bromohexyl)malonic acid, which undergoes thermal decarboxylation to 8-bromooctanoic acid.
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Esterification : Acid-catalyzed reaction with ethanol produces ethyl 8-bromooctanoate.
Modifications for Target Compound :
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Replace 1,6-dibromohexane with a brominated precursor containing the 4-chlorophenoxy group.
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Introduce the C2 hydroxymethyl group via oxidation or hydroxylation before bromination.
Reaction Conditions :
Route 2: Stereoselective Bromination of a Hydroxy Intermediate
This strategy prioritizes early establishment of the chiral center:
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Asymmetric hydroxylation : Catalytic asymmetric epoxidation of a prochiral alkene followed by ring-opening to install the (S)-hydroxyl group.
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Bromomethylation : Treatment with PBr3 or HBr in the presence of a base to replace the hydroxyl with bromine, retaining configuration.
Key Considerations :
Route 3: Phenoxy Group Introduction via Nucleophilic Aromatic Substitution
The 4-chlorophenoxy moiety is introduced through:
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Activation of the octanoic acid backbone : Conversion to a mesylate or tosylate at the terminal position.
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SN2 displacement : Reaction with 4-chlorophenol under basic conditions (K2CO3, DMF).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Base | K2CO3 |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 75–89% |
Stereochemical Control Strategies
Chiral Pool Synthesis
Using naturally occurring chiral precursors (e.g., lactic acid derivatives) to transfer stereochemistry:
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Advantage : High enantiomeric excess (ee) without costly catalysts.
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Limitation : Restricted substrate flexibility.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates:
Asymmetric Catalysis
Transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation or cross-coupling:
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Case Study : Asymmetric hydrogenation of α-bromo-β-keto esters to install C2 stereochemistry.
Industrial-Scale Considerations
Cost-Effective Reagents
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Bromine sources : HBr gas over PBr3 for safer handling.
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Solvent recycling : Ethanol and toluene recovery systems to reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromomethyl group with an amine could produce an amine derivative.
Scientific Research Applications
Biological Research Applications
1. Proteomics Research
(S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid is utilized in proteomics as a tool for studying protein interactions and modifications. Its unique chemical structure allows it to serve as a probe in various assays aimed at understanding protein function and dynamics. The compound can be used to label proteins selectively, facilitating the identification and quantification of target proteins in complex biological samples .
2. Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Research has focused on its potential use in developing new antimicrobial agents against resistant strains of bacteria. By modifying the side chains or functional groups, researchers aim to enhance its efficacy against specific pathogens .
3. Environmental Applications
There is growing interest in the environmental implications of this compound, particularly regarding its behavior as a contaminant. Studies have been conducted to assess its persistence and degradation pathways in various environmental matrices, including soil and water systems. Understanding these pathways is crucial for evaluating the ecological risks associated with its use and disposal .
Case Studies
Mechanism of Action
The mechanism by which (S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and chlorophenoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Octanoic Acid (C8:0)
Structure: Straight-chain medium-chain fatty acid (MCFA) without substituents.
Biological Activity:
- Bone Health: Reduces alkaline phosphatase (ALP, bone formation marker) and increases tartrate-resistant acid phosphatase (TRAP, bone resorption marker) in mice, indicating detrimental effects on bone mineralization .
- Antimicrobial Activity: Exhibits strain-dependent inhibitory effects against C. jejuni, with inhibitory concentrations inversely related to alkyl chain length (e.g., octanoic acid < hexanoic acid) .
- Mitochondrial Function: High-dose octanoic acid supplements improve muscle strength in clinical trials, likely via β-oxidation and ketogenesis pathways .
The 4-chlorophenoxy group could enhance antimicrobial potency by increasing lipid solubility or targeting specific bacterial receptors.
Decanoic Acid (C10:0)
Structure: MCFA with a 10-carbon chain.
Biological Activity:
- Bone Health: No significant effects on ALP or TRAP levels in murine models, contrasting with octanoic acid .
- Mitochondrial Function: Demonstrates distinct effects on mitochondrial β-oxidation efficiency compared to octanoic acid, possibly due to longer chain length .
Comparison: The shorter chain length of the target compound (C8 vs. C10) may limit its β-oxidation efficiency but improve solubility. The aromatic substituents could redirect its metabolic pathways toward non-energy-yielding processes, such as xenobiotic detoxification.
2-Phenylbutyric Acid
Structure: Short-chain fatty acid with a phenyl group at C2.
Applications: Used in chiral separations as an anionic additive, facilitating stereoselective interactions with cationic analytes like atropine .
Comparison: The target compound’s bromomethyl and chlorophenoxy groups introduce steric and electronic effects distinct from 2-phenylbutyric acid’s phenyl group. These differences may enhance chiral recognition in separation techniques or alter binding kinetics in biological systems.
Data Table: Comparative Analysis of Key Compounds
*Inference based on structural dissimilarity to octanoic acid.
Research Findings and Mechanistic Insights
- Bone Health: The hydroxyl group in the target compound may reduce bone resorption risks by modulating osteoclast activity, unlike octanoic acid, which directly elevates TRAP .
- Antimicrobial Activity: The 4-chlorophenoxy group could synergize with the bromomethyl moiety to disrupt bacterial membranes or quorum sensing, enhancing efficacy against pathogens like C. jejuni .
- Chiral Interactions: The compound’s stereochemistry and substituents may enable novel applications in enantiomeric separations, similar to 2-phenylbutyric acid’s role in resolving atropine enantiomers .
Biological Activity
(S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid, with the CAS number 467235-27-4, is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 379.67 g/mol. Its structure features a bromomethyl group, a hydroxy group, and a chlorophenoxy group attached to an octanoic acid backbone, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through the following mechanisms:
- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Hydrogen Bonding : The hydroxy and chlorophenoxy groups may enhance binding affinity and specificity for certain biological targets.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways by modulating enzyme activities involved in inflammation and metabolism.
1. Anti-inflammatory Effects
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance, research on related compounds has shown their effectiveness in inhibiting pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells. This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the suppression of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) activation pathways .
Case Study 1: Anti-inflammatory Mechanism
A study published in PubMed explored the anti-inflammatory effects of similar compounds in LPS-stimulated microglial cells. The findings revealed that these compounds significantly reduced the expression of inflammatory cytokines such as IL-1β and TNF-α, highlighting their potential therapeutic role in neuroinflammatory conditions .
Case Study 2: Synthesis and Biological Evaluation
Research conducted on the synthesis of this compound involved multiple synthetic routes that were optimized for yield and purity. The synthesized compound was evaluated for its biological activity using various assays that assessed its impact on cell viability and inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, potential antimicrobial |
| 2-Bromomethyl-2-hydroxy-8-(4-methylphenoxy)octanoic Acid | Structure | Moderate anti-inflammatory |
| 2-Bromomethyl-2-hydroxy-8-(4-fluorophenoxy)octanoic Acid | Structure | High anti-inflammatory |
Q & A
Q. Table 1: Key Analytical Techniques for Structural Validation
| Technique | Application | Example Data from Evidence |
|---|---|---|
| Chiral HPLC | Enantiomeric excess determination | ≥98% purity |
| X-ray Crystallography | Absolute configuration confirmation | Crystallographic CIF |
| 2D NMR (HSQC) | Proton-carbon correlation mapping | Assigns chlorophenoxy |
Q. Table 2: Computational Tools for Reaction Optimization
| Tool | Functionality | Evidence Reference |
|---|---|---|
| Gaussian (DFT) | Transition state modeling | Reaction pathways |
| COMSOL Multiphysics | Multi-physics simulation of reaction kinetics | AI-driven optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
